3-Ethyl-3-methylheptan-2-one

Description

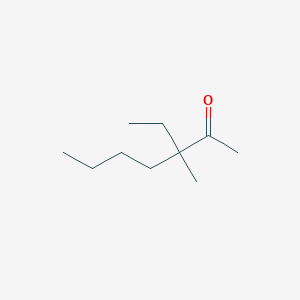

Structure

3D Structure

Properties

CAS No. |

58766-08-8 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3-ethyl-3-methylheptan-2-one |

InChI |

InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3 |

InChI Key |

MHHKIXQFQTYASZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Ethyl 3 Methylheptan 2 One

Established Laboratory-Scale Synthetic Routes

Laboratory synthesis of 3-Ethyl-3-methylheptan-2-one relies on well-understood organic reactions that allow for the precise construction of its carbon skeleton. These methods include the formation of carbon-carbon bonds through alkylation and organometallic reactions, as well as skeletal rearrangements.

Alkylation Reactions in the Presence of Strong Bases

One of the most fundamental approaches to synthesizing ketones with a quaternary α-carbon, such as this compound, is through the sequential alkylation of a simpler ketone precursor. This method involves the formation of an enolate ion, a potent carbon nucleophile, by treating a ketone with a strong, non-nucleophilic base.

The synthesis can be envisioned as a two-step alkylation process starting from a suitable precursor like 3-methylheptan-2-one (B165630). The first step involves deprotonation at the α-carbon using a strong base, such as Lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. This enolate is then treated with an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to introduce the ethyl group, yielding the target molecule. The use of a strong, sterically hindered base like LDA is crucial to ensure rapid and complete conversion to the kinetic enolate, minimizing self-condensation side reactions.

Plausible Synthetic Route via Alkylation:

Enolate Formation: 3-methylheptan-2-one is treated with Lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the lithium enolate.

Alkylation: An electrophile, such as ethyl iodide, is added to the solution, which then reacts with the enolate to form this compound.

Table 1: Typical Conditions for Ketone Alkylation Click on a row to display more information.

| Parameter | Condition | Details |

| Starting Material | 3-Methylheptan-2-one | A ketone with one existing α-substituent. |

| Base | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic, sterically hindered base. |

| Alkylating Agent | Ethyl Iodide (CH₃CH₂I) | The electrophile that adds the ethyl group. |

| Solvent | Tetrahydrofuran (THF), anhydrous | An aprotic solvent that solvates the lithium cation. |

| Temperature | -78 °C to room temperature | Low temperature for enolate formation, then warming for reaction. |

Grignard Reactions Utilizing Ketone Precursors

Grignard reagents are powerful tools for C-C bond formation, but their high reactivity presents a challenge in ketone synthesis, as they can add to the newly formed ketone to yield a tertiary alcohol. To circumvent this, less reactive organometallic reagents, often prepared from Grignard reagents, are employed. Organocadmium or organocuprate (Gilman) reagents react with highly reactive carboxylic acid derivatives like acyl chlorides to produce ketones, with the reaction stopping at the ketone stage. chemistrysteps.comquora.com

A viable route to this compound involves the reaction of a suitable acyl chloride, such as 2-ethyl-2-methylpentanoyl chloride, with a methyl organometallic reagent. For instance, methylmagnesium bromide can be converted to lithium dimethylcuprate (a Gilman reagent) by reacting it with copper(I) iodide. This Gilman reagent then selectively acylates the 2-ethyl-2-methylpentanoyl chloride to furnish the desired ketone. chemistrysteps.com

Plausible Synthetic Route via Grignard-Derived Reagent:

Gilman Reagent Preparation: Methylmagnesium bromide is reacted with copper(I) iodide to form lithium dimethylcuprate.

Acylation: The Gilman reagent is reacted with 2-ethyl-2-methylpentanoyl chloride at low temperature in a solvent like THF to yield this compound.

Table 2: Synthesis via Acyl Chloride and Organocuprate Click on a row to display more information.

| Parameter | Reagent/Condition | Purpose |

| Acylating Agent | 2-Ethyl-2-methylpentanoyl chloride | Provides the main carbon skeleton and the carbonyl group. |

| Organometallic | Lithium dimethylcuprate ((CH₃)₂CuLi) | A soft nucleophile that adds a methyl group and stops at the ketone stage. |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Grignard and organocuprate reactions. |

| Temperature | Low, e.g., -78 °C | Controls the reactivity and prevents side reactions. |

Isomerization Approaches from Aliphatic Compounds

The synthesis of ketones can also be achieved through the isomerization of other functional groups within an aliphatic chain. A prominent example is the transition metal-catalyzed isomerization of allylic alcohols into their corresponding carbonyl compounds. organic-chemistry.orguni-rostock.de This reaction represents a highly atom-economical pathway as no atoms are lost in the transformation.

For the synthesis of this compound, a hypothetical precursor would be the tertiary allylic alcohol, 3-ethyl-2-methylhept-1-en-3-ol. In the presence of a suitable transition metal catalyst, such as one based on ruthenium, rhodium, or iron, this allylic alcohol could undergo a rearrangement to form the thermodynamically more stable ketone. acs.org Another related approach is the Meinwald rearrangement, which involves the acid- or transition-metal-catalyzed isomerization of epoxides to aldehydes or ketones. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. These strategies often involve the use of transition metals to facilitate transformations under milder conditions than stoichiometric reactions.

Catalytic Hydrogenation of Unsaturated Ketone Precursors

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double or triple bonds. To synthesize this compound via this route, an unsaturated ketone precursor is required. Such a precursor could be synthesized via an aldol (B89426) condensation reaction. For example, the base-catalyzed condensation of 2-pentanone with pentan-3-one could, after dehydration, yield an α,β-unsaturated ketone. Selective hydrogenation of the C=C bond of this precursor would then yield the final saturated ketone.

The key challenge in this approach is the chemoselective reduction of the alkene moiety in the presence of the ketone's carbonyl group. Catalysts based on palladium, such as palladium on carbon (Pd/C), are highly effective for this transformation. pnnl.gov The reaction is typically carried out under an atmosphere of hydrogen gas.

Plausible Synthetic Route via Hydrogenation:

Precursor Synthesis: An unsaturated ketone like 3-ethyl-3-methylhept-1-en-2-one is synthesized, for instance, through an aldol reaction.

Hydrogenation: The unsaturated ketone is dissolved in a solvent like ethanol and treated with a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere to yield this compound. google.com

Table 3: Conditions for Selective Catalytic Hydrogenation Click on a row to display more information.

| Parameter | Condition | Purpose |

| Substrate | 3-Ethyl-3-methylhept-X-en-2-one | An unsaturated ketone precursor. |

| Catalyst | Palladium on Carbon (Pd/C) | Heterogeneous catalyst for selective C=C bond reduction. |

| Reducing Agent | Hydrogen Gas (H₂) | The source of hydrogen atoms. |

| Solvent | Ethanol, Ethyl Acetate | Provides a medium for the reaction. |

| Pressure | 1-5 atm H₂ | Sufficient pressure to facilitate the reaction. |

Heterogeneous Catalysis in Industrial Production Processes

For large-scale industrial synthesis, heterogeneous catalysts are highly preferred due to their ease of separation from the reaction mixture, reusability, and potential for use in continuous flow reactors. The principles of alkylation and hydrogenation can be adapted using solid-phase catalysts.

A modern and green approach for α-alkylation is the "borrowing hydrogen" methodology. acs.orgacs.org In this process, a heterogeneous catalyst, such as manganese or ruthenium supported on metal oxides (e.g., Mn@CeO₂), facilitates the reaction between a ketone and an alcohol. acs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes an aldol condensation with the ketone. The resulting α,β-unsaturated ketone is immediately hydrogenated by the catalyst using the "borrowed" hydrogen, yielding the α-alkylated ketone. The only byproduct of this elegant, atom-economical process is water. This could be applied to react 3-methylheptan-2-one with ethanol to produce this compound.

Heterogeneous catalysts are also the standard for industrial-scale hydrogenation reactions. Supported noble metal catalysts, such as palladium or platinum on alumina or carbon, are robust and efficient for the selective reduction of unsaturated ketones in large-scale batch or continuous-flow processes, offering high throughput and catalyst recyclability. mdpi.com

Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this particular ketone are not extensively documented in publicly available literature, the well-established principles of green chemistry can be applied to propose and optimize potential synthetic strategies. The focus lies on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

A key principle in green synthetic design is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jk-sci.comjocpr.comwordpress.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. Therefore, designing a synthesis for this compound that involves addition reactions as key steps would be a primary goal from a green chemistry perspective.

Another cornerstone of green synthesis is the use of catalysis over stoichiometric reagents. amazonaws.com Catalytic reactions reduce the amount of waste generated, as the catalyst can be used in small amounts and can, in principle, be recycled. For the synthesis of ketones, catalytic oxidation of secondary alcohols represents a significant green alternative to traditional methods that often employ stoichiometric amounts of hazardous heavy metal oxidants like chromium(VI) reagents. amazonaws.comunits.it

The choice of solvents and auxiliaries is also paramount. Green chemistry encourages the use of safer solvents, such as water or ethanol, or ideally, conducting reactions under solvent-free conditions. nih.gov Many traditional organic solvents are volatile, flammable, and toxic, contributing to environmental pollution and posing safety risks.

Furthermore, energy efficiency is a crucial aspect. units.it Synthetic methods should be designed for ambient temperature and pressure whenever possible. The use of alternative energy sources, such as microwave irradiation, can sometimes lead to shorter reaction times and increased yields, contributing to a more energy-efficient process. nih.gov

Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the immediate precursors to this compound may be derived from petrochemical sources, a holistic green approach would consider the entire lifecycle and explore pathways from bio-based starting materials.

Hypothetical Green Synthetic Pathway: Catalytic Oxidation of 3-Ethyl-3-methylheptan-2-ol

A plausible and common method for the synthesis of a ketone is the oxidation of the corresponding secondary alcohol. In this case, this compound would be synthesized from 3-Ethyl-3-methylheptan-2-ol.

Traditional Approach:

A traditional laboratory-scale synthesis might involve the use of a chromium-based oxidizing agent, such as pyridinium chlorochromate (PCC) or the Jones reagent (chromic acid). These reagents, while effective, are toxic and generate significant amounts of hazardous chromium waste.

Green Chemistry Approach:

A greener approach would replace these hazardous reagents with a catalytic system that uses a more benign oxidant. Several such systems have been developed for the oxidation of alcohols to ketones. amazonaws.comorganic-chemistry.org

One promising strategy involves the use of a water-soluble palladium(II) bathophenanthroline complex as a catalyst. units.it This system can utilize air as the terminal oxidant in a biphasic water-alcohol system. units.it The use of water as a solvent and air as the oxidant makes this an economically and environmentally attractive option. units.it

Another green catalytic system employs Cerium(III) bromide (CeBr₃) with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This method is highly efficient for the oxidation of secondary alcohols to ketones and is considered a green process. organic-chemistry.org Hydrogen peroxide is a desirable oxidant as its only byproduct is water.

Microwave-assisted, solvent-free oxidation using a reusable catalyst, such as a cobalt composite immobilized on a polymer support, presents another advanced green alternative. nih.gov This method can lead to high yields in very short reaction times, significantly improving energy efficiency and eliminating the need for solvents. nih.gov

Below is a comparative table illustrating the differences between a traditional and a proposed green synthetic approach for the oxidation of 3-Ethyl-3-methylheptan-2-ol.

| Feature | Traditional Method (e.g., Jones Oxidation) | Proposed Green Catalytic Method (e.g., Pd(II)/Air) |

| Oxidizing Agent | Chromic acid (CrO₃) in sulfuric acid | Air (Molecular Oxygen) |

| Catalyst/Reagent | Stoichiometric CrO₃ | Catalytic amount of a Palladium(II) complex |

| Solvent | Acetone | Water (or biphasic system) |

| Byproducts | Cr(III) salts, other inorganic waste | Water |

| Atom Economy | Low | High |

| Toxicity/Hazards | High (carcinogenic chromium) | Low |

| Sustainability | Poor | Good |

Alternative Green Strategies

While the oxidation of the corresponding alcohol is a direct route, other green methodologies could be envisioned for the synthesis of α,α-disubstituted ketones like this compound. For instance, the development of catalytic C-C bond-forming reactions that are highly atom-economical would be a significant advancement.

The aza-Michael addition has been highlighted as a green and efficient method for the synthesis of β-amino ketones, often proceeding without a catalyst or solvent. researchgate.net While not a direct route to the target compound, this illustrates the potential of applying addition reactions to build complex ketone structures in an environmentally friendly manner.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 3 Methylheptan 2 One

Ketone Functional Group Transformations

The carbonyl group in 3-Ethyl-3-methylheptan-2-one is a key center of reactivity, undergoing a variety of transformations typical of ketones.

Oxidation Reactions to Carboxylic Acids and Esters

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orgchemguide.co.uk However, under forcing conditions with strong oxidizing agents such as potassium permanganate, this compound can be cleaved on either side of the carbonyl group, yielding a mixture of carboxylic acids. libretexts.orgchemguide.co.uk

A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgfiveable.me In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. For this compound, this would result in the formation of an ester. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent alkyl groups.

Reduction Reactions to Secondary Alcohols

Ketones are readily reduced to secondary alcohols. In the case of this compound, reduction yields 3-Ethyl-3-methylheptan-2-ol. This transformation can be achieved using various reducing agents.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). study.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

| Reaction | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-Ethyl-3-methylheptan-2-ol |

Nucleophilic Addition Reactions at the Carbonyl Center

A fundamental reaction of ketones is the nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.inlibretexts.org The carbonyl carbon in this compound is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield the final product. libretexts.orgmasterorganicchemistry.com

Examples of nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols after acidic workup.

Addition of Cyanide: Hydrogen cyanide (HCN) adds to form a cyanohydrin. This reaction is typically catalyzed by a base. ncert.nic.in

The reactivity of this compound in these reactions can be influenced by steric hindrance from the ethyl and methyl groups at the α-position. libretexts.org

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

Reactivity of the Alkane Moiety

The branched heptane (B126788) portion of this compound exhibits reactivity characteristic of alkanes, primarily through radical and, under certain conditions, ionic pathways.

Radical and Ionic Mechanisms in Chemical Transformations

The alkane framework can undergo reactions such as free-radical halogenation. In the presence of UV light or heat, halogens like chlorine and bromine can react via a free-radical chain mechanism. This involves the abstraction of a hydrogen atom to form an alkyl radical, which then reacts with a halogen molecule.

While the presence of the ketone can influence the reaction, the general principles of radical stability would still apply. Tertiary hydrogens are typically more readily abstracted than secondary or primary hydrogens. However, the statistical abundance of primary and secondary hydrogens can lead to a mixture of halogenated products.

Ionic reactions involving the alkane moiety are less common but can occur under strongly acidic conditions, potentially leading to rearrangements or cracking, although these are generally high-energy processes.

Mechanistic Studies of this compound Reactivity

While specific, in-depth mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be understood through well-established mechanisms for ketones and alkanes.

The mechanism of nucleophilic addition to the carbonyl group is a two-step process. masterorganicchemistry.com The first step is the rate-determining attack of the nucleophile on the sp²-hybridized carbonyl carbon, forming a sp³-hybridized tetrahedral intermediate. libretexts.org The second step is the rapid protonation of the resulting alkoxide ion.

Free-radical reactions on the alkane chain proceed via a three-step mechanism: initiation, propagation, and termination. Initiation involves the formation of radical species, propagation involves a chain reaction of radical formation and reaction, and termination involves the combination of radicals.

Investigations into Alkylation Mechanisms

The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction that proceeds through the formation of an enolate intermediate. In the case of unsymmetrical ketones such as this compound, the regioselectivity of alkylation is a critical aspect to consider. The formation of the enolate can be controlled to favor either the kinetic or the thermodynamic product.

Due to the presence of a quaternary α-carbon, enolate formation can only occur at the methyl group on the other side of the carbonyl. This simplifies the regioselectivity considerations. The mechanism involves the deprotonation of an α-hydrogen by a strong base, such as lithium diisopropylamide (LDA), to form the enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S\textsubscript{N}2 reaction to form the new C-C bond.

The steric hindrance around the quaternary carbon can influence the rate and feasibility of alkylation at the α-position. While direct alkylation at the quaternary center is not possible, its bulky nature can electronically influence the reactivity of the enolate formed from the methyl group.

| Factor | Influence on Alkylation of this compound |

| Base Strength | A strong, non-nucleophilic base like LDA is required for complete enolate formation. |

| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) are typically used to solvate the lithium cation. |

| Temperature | Low temperatures (-78 °C) are often employed to prevent side reactions. |

| Alkyl Halide | Primary alkyl halides are the best electrophiles for this S\textsubscript{N}2 reaction. |

Kinetic Isotope Effect (KIE) Studies on Reaction Pathways

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. wikipedia.org This is achieved by comparing the rate of a reaction with a normal reactant to the rate of the same reaction with an isotopically substituted reactant. In the context of this compound, a primary KIE would be expected for reactions where the C-H bond at the α-methyl group is broken in the rate-determining step.

For instance, in the base-catalyzed enolate formation, replacing the α-hydrogens with deuterium would lead to a significant decrease in the reaction rate if this deprotonation is the rate-limiting step. This is because the C-D bond is stronger than the C-H bond, requiring more energy to break. A large KIE (typically k\textsubscript{H}/k\textsubscript{D} > 2) would confirm that α-proton abstraction is the rate-determining step.

| Reaction Type | Expected KIE (k\textsubscript{H}/k\textsubscript{D}) | Interpretation |

| Base-catalyzed enolization | > 2 | C-H bond breaking is the rate-determining step. |

| Acid-catalyzed enolization | ≈ 1 | Tautomerization is not the rate-determining step. |

| Alkylation of enolate | ≈ 1 | Nucleophilic attack is the rate-determining step. |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. For reactions involving this compound, intermediates such as enolates or tetrahedral intermediates in nucleophilic additions can be studied. While enolates are generally transient species, they can be trapped or observed spectroscopically under certain conditions.

For example, in the reaction with a strong base like LDA at low temperatures, the lithium enolate of this compound can be formed and is stable enough to be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This would allow for the confirmation of its structure before the addition of an electrophile.

In other reactions, such as the formation of a cyanohydrin, the initial tetrahedral intermediate formed upon nucleophilic attack of the cyanide ion on the carbonyl carbon is typically not isolated. However, its existence is inferred from kinetic and spectroscopic data. In some cases, trapping experiments can be designed to capture such transient intermediates.

| Reaction | Potential Intermediate | Method of Study |

| Enolate formation | Lithium enolate | Low-temperature NMR |

| Cyanohydrin formation | Tetrahedral alkoxide | Kinetic studies, trapping experiments |

| Grignard reaction | Magnesium alkoxide | Quenching and product analysis |

Biomimetic Oxidation Studies and Cytochrome P450 Mimicry

Cytochrome P450 enzymes are responsible for the oxidative metabolism of a wide range of compounds in biological systems. Synthetic catalysts that mimic the function of these enzymes are of great interest for their potential applications in selective oxidations. mdpi.comacs.orgrsc.org The oxidation of this compound can be studied using such biomimetic systems, which often employ metalloporphyrins as catalysts.

These studies can provide insights into the potential metabolic fate of the compound and can also be used to develop synthetic routes to oxidized derivatives. The oxidation of a ketone like this compound could potentially occur at various positions, including the ethyl or methyl groups, or the heptane chain. The regioselectivity of the oxidation would depend on the nature of the catalyst and the reaction conditions.

For example, iron or manganese porphyrin complexes can catalyze the oxidation of C-H bonds using oxidants like iodosylbenzene or hydrogen peroxide. The study of such reactions with this compound would involve identifying the oxidation products and determining the relative reactivity of the different C-H bonds in the molecule.

| Catalyst System | Oxidant | Potential Oxidation Products |

| Iron(III) Porphyrin | Iodosylbenzene | Hydroxylated derivatives at various positions |

| Manganese(III) Porphyrin | Hydrogen Peroxide | Hydroxylated or further oxidized products |

| Ruthenium complexes | Peracetic acid | Baeyer-Villiger oxidation products (esters) |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 3 Methylheptan 2 One

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to separating 3-Ethyl-3-methylheptan-2-one from complex mixtures before its identification. The choice of technique depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like ketones. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time (RT), the time it takes for the compound to exit the column, is a characteristic feature under specific analytical conditions (e.g., column type, temperature program).

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

While an experimental mass spectrum for this compound is not widely available in public spectral libraries, a theoretical fragmentation pattern can be predicted based on its structure. Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound (molecular weight: 156.27 g/mol ), significant fragments would be expected from the loss of alkyl groups attached to the carbonyl carbon and the quaternary carbon at the 3-position.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Trace Analysis

For detecting trace amounts of volatile organic compounds (VOCs) in solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a powerful sample preparation technique used in conjunction with GC-MS. spkx.net.cn This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. frontiersin.orgnih.gov Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of the GC, where the adsorbed compounds are desorbed for analysis.

This technique is widely applied in the analysis of food and beverages, such as coffee, wine, and meat products, to identify key aroma and flavor compounds, which often include a variety of ketones. acs.orgufv.brnih.gov The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a moderately polar ketone like this compound, a fiber with a mixed-polarity coating would likely provide optimal extraction efficiency. The method's advantages include being solvent-free, highly sensitive, and relatively simple to automate. acs.org

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to characterize non-volatile materials, such as polymers. The material is heated to a high temperature in an inert atmosphere, causing it to thermally degrade into smaller, more volatile fragments. These fragments are then swept into the GC-MS for separation and identification.

The resulting chromatogram, or pyrogram, is characteristic of the original material's chemical structure. While this technique is not used for the direct analysis of a volatile compound like this compound, it is conceivable that this ketone could be a degradation product of a larger, more complex polymer or organic structure. The identification of specific pyrolysates helps in elucidating the structure of the parent material. The formation of this compound would depend on the specific polymer's backbone and side-chain structure.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

When analyzing highly complex mixtures containing hundreds or thousands of volatile compounds, such as essential oils or petroleum fractions, conventional one-dimensional GC may provide insufficient resolution. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.com

In a GCxGC system, two columns with different stationary phase selectivities are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast, secondary separation. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). This structured separation allows for the resolution of compounds that would otherwise co-elute in a single-column system. Ketones within complex matrices, like essential oils, are effectively separated and identified using this powerful technique, which is often paired with a fast time-of-flight mass spectrometer (TOF-MS) for rapid data acquisition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. The spectrum displays signals based on the electronic environment of the protons, the number of protons giving rise to the signal (integration), and the number of neighboring protons (splitting pattern or multiplicity).

Although an experimental ¹H NMR spectrum for this compound is not available in common public databases, its spectrum can be accurately predicted. The structure contains several distinct proton environments, which would result in a complex but interpretable spectrum. The key feature would be the singlet for the methyl protons of the acetyl group (position 1), which has no adjacent protons. The signals for the ethyl and pentyl chains would show characteristic multiplicities (triplets and quartets/multiplets) due to spin-spin coupling with neighboring protons.

Below is a table detailing the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Integration | Predicted Multiplicity |

| H-1 (-C(=O)CH₃) | ~2.1 | 3H | Singlet (s) |

| H-1' (ethyl -CH₃) | ~0.8 | 3H | Triplet (t) |

| H-2' (ethyl -CH₂) | ~1.6 | 2H | Quartet (q) |

| 3-CH₃ | ~1.0 | 3H | Singlet (s) |

| H-4 (-CH₂) | ~1.4 | 2H | Multiplet (m) |

| H-5 (-CH₂) | ~1.2-1.3 | 2H | Multiplet (m) |

| H-6 (-CH₂) | ~1.2-1.3 | 2H | Multiplet (m) |

| H-7 (-CH₃) | ~0.9 | 3H | Triplet (t) |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency. The signals for H-5 and H-6 may overlap significantly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique that provides direct information about the carbon framework of a molecule. wiley.com Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon nucleus, making it possible to deduce the type of carbon (e.g., carbonyl, alkyl) and its connectivity. libretexts.org

For this compound, which possesses ten carbon atoms, a ¹³C NMR spectrum is expected to show ten distinct signals, as there are no elements of symmetry that would render any two carbon atoms chemically equivalent. The chemical shifts can be predicted based on established ranges for various carbon types. The most deshielded carbon is invariably the carbonyl carbon of the ketone group, which typically resonates in the 205-220 ppm range. wiley.com Carbons bonded to the carbonyl group are also shifted downfield relative to simple alkanes.

The predicted chemical shifts for the carbon skeleton of this compound are detailed in the table below. These predictions are based on the analysis of substituent effects and comparison with structurally similar aliphatic ketones.

| Carbon Atom Assignment | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type | Rationale |

|---|---|---|---|

| C1 (CH₃-C=O) | 25-30 | Methyl (CH₃) | Methyl group adjacent to the electron-withdrawing carbonyl group. |

| C2 (C=O) | 210-215 | Ketone Carbonyl (C=O) | Highly deshielded due to the electronegative oxygen atom and sp² hybridization. |

| C3 (Quaternary) | 45-55 | Quaternary | Quaternary carbon adjacent to the carbonyl group. |

| C4 (CH₂) | 30-35 | Methylene (CH₂) | Part of the n-butyl chain, adjacent to the quaternary center. |

| C5 (CH₂) | 25-30 | Methylene (CH₂) | Part of the n-butyl chain. |

| C6 (CH₂) | 20-25 | Methylene (CH₂) | Part of the n-butyl chain. |

| C7 (CH₃) | 10-15 | Methyl (CH₃) | Terminal methyl group of the n-butyl chain. |

| C3-CH₃ | 20-25 | Methyl (CH₃) | Methyl group on the quaternary carbon. |

| C3-CH₂CH₃ (CH₂) | 30-35 | Methylene (CH₂) | Methylene group of the ethyl substituent. |

| C3-CH₂CH₃ (CH₃) | 5-10 | Methyl (CH₃) | Terminal methyl group of the ethyl substituent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. pressbooks.pub

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent and diagnostic of these is the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this results in a strong, sharp absorption band typically appearing around 1715 cm⁻¹. pressbooks.puborgchemboulder.comopenstax.org The presence of this band is a clear indicator of a ketone functional group.

Other significant absorptions include those arising from the C-H bonds of the alkyl groups. The stretching vibrations of sp³-hybridized C-H bonds are observed in the region of 2850-3000 cm⁻¹. Additionally, C-H bending vibrations (scissoring, rocking, and wagging) will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the molecule. orgchemboulder.com

The expected characteristic IR absorptions for this compound are summarized in the following table.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2850-3000 | Medium to Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~1465 | Variable | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~1375 | Variable | C-H Bend (Symmetric) | Methyl (CH₃) |

Advanced Data Analysis and Database Matching for Identification

The identification of an unknown compound from its raw spectral data relies heavily on advanced data analysis and comparison with established spectral libraries. youtube.com Once high-quality ¹³C NMR and IR spectra of a sample are obtained, they are processed and compared against vast databases containing spectra of known compounds. wiley.com Major spectral databases, such as the Wiley Registry® / NIST Mass Spectral Library and other collections from Wiley Science Solutions, contain millions of reference spectra, providing a powerful resource for compound identification. wiley.commswil.comagsanalitica.com

The matching process is performed by sophisticated search algorithms. nih.gov These algorithms compare the peak positions and intensities of the unknown spectrum with each entry in the library and calculate a "goodness of fit" or similarity score. acs.org Common algorithms include the dot-product method and the identity or composite algorithm, which is noted for its high success rate. nih.govacs.org The software then generates a "hit list" of potential candidates from the database, ranked by their similarity scores. acs.org

In cases where an exact match is not found, which can occur with novel compounds, advanced search methods can still provide valuable information. For instance, the NIST hybrid search algorithm can identify structurally similar compounds by matching not only fragment patterns but also patterns of neutral losses, thereby extending the utility of the library. youtube.com

Furthermore, the field of chemometrics employs mathematical and statistical methods to extract maximal information from chemical data. bitsathy.ac.in Techniques such as Principal Component Analysis (PCA) can help identify patterns and classify samples, while various calibration models can improve the accuracy of identification. bitsathy.ac.insepscience.comfrontiersin.org This data-driven approach is crucial for handling the complexity of spectral data and increasing the confidence in the identification of a compound like this compound. bitsathy.ac.in

Stereochemical Aspects and Chiral Recognition in 3 Ethyl 3 Methylheptan 2 One

Identification and Configuration Assignment of Chiral Centers

The molecular structure of 3-Ethyl-3-methylheptan-2-one features a single stereocenter at the carbon atom at position 3 (C3). This carbon is bonded to four different substituents: a methyl group (-CH3), an ethyl group (-CH2CH3), a butyl group (-CH2CH2CH2CH3), and an acetyl group (-COCH3). The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org The four groups attached to the stereocenter are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. In the case of a tie, the atoms at the next position in the chain are considered until a point of difference is found.

Table 1: CIP Priority Assignment for Substituents at the Chiral Center of this compound

| Substituent | First Atom | Priority |

| Acetyl (-COCH3) | O (from C=O) | 1 |

| Ethyl (-CH2CH3) | C | 2 |

| Butyl (-CH2CH2CH2CH3) | C | 3 |

| Methyl (-CH3) | C | 4 |

Once priorities are assigned, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. The sequence from the highest priority group (1) to the third highest priority group (3) is then observed. If the sequence is clockwise, the configuration is assigned as R (from the Latin rectus, for right). If the sequence is counter-clockwise, the configuration is assigned as S (from the Latin sinister, for left).

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of enantiomerically pure or enriched ketones with α-quaternary stereocenters, such as this compound, is a significant challenge in organic synthesis. wiley-vch.de Several strategies have been developed for the asymmetric alkylation of ketones, which could be adapted for the synthesis of chiral analogs of this compound. nih.gov

One of the most common approaches is the asymmetric alkylation of ketone enolates . This involves the deprotonation of a ketone to form a prochiral enolate, which then reacts with an alkylating agent in the presence of a chiral catalyst or auxiliary. nih.gov For a ketone like 3-methylheptan-2-one (B165630), selective deprotonation at the C3 position would generate a prochiral enolate. Subsequent alkylation with an ethyl halide in the presence of a chiral ligand or catalyst could then introduce the ethyl group stereoselectively.

Table 2: Potential Enantioselective Alkylation Strategies

| Strategy | Description | Key Components |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of the alkylation. The auxiliary is removed after the reaction. | Evans auxiliaries, SAMP/RAMP hydrazones |

| Chiral Catalyst | A chiral catalyst, often a metal complex with a chiral ligand, is used in substoichiometric amounts to control the enantioselectivity of the alkylation. | Chiral phosphine ligands, diamine ligands, phase-transfer catalysts |

| Organocatalysis | Small organic molecules are used as catalysts to promote the enantioselective alkylation. | Chiral amines, thioureas, phosphoric acids |

Palladium-catalyzed asymmetric allylic alkylation of ketone enolates has emerged as a powerful tool for the construction of α-quaternary stereocenters. nih.govresearchgate.netacs.org While this method typically introduces an allyl group, subsequent modifications could potentially lead to the desired alkyl substituents.

Asymmetric Catalysis in Related Ketone Systems

The field of asymmetric catalysis offers a plethora of methods for the enantioselective synthesis of chiral ketones. While specific studies on this compound are scarce, the principles derived from related ketone systems are highly relevant.

Transition Metal Catalysis: Several transition metals, including palladium, nickel, iridium, and chromium, have been successfully employed in the asymmetric α-alkylation of ketones. organic-chemistry.orgnih.govnih.gov

Palladium: Palladium complexes with chiral ligands, such as those derived from phosphinooxazolines (PHOX), are effective for the asymmetric allylic alkylation of ketone enolates. wiley-vch.de

Nickel: Chiral nickel complexes have been shown to catalyze the enantioselective α-alkylation of ketones with unactivated alkyl halides, which is a significant advancement for creating C(sp³)–C(sp³) bonds. organic-chemistry.orgnih.gov

Iridium: Iridium catalysts have been utilized for the regio- and enantioselective allylation of ketone enolates. nih.gov

Chromium: Chiral chromium complexes have been used for the enantioselective synthesis of quaternary stereocenters. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has become a powerful tool for asymmetric synthesis. Chiral secondary amines, for instance, can activate ketones through the formation of chiral enamines, which then react with electrophiles in a stereocontrolled manner. nih.gov This approach, known as SOMO (Singly Occupied Molecular Orbital) catalysis, has been successfully applied to the α-allylation of cyclic ketones. nih.gov

Computational Predictions of Stereoselectivity in Reactions

Computational chemistry plays an increasingly important role in understanding and predicting the outcomes of stereoselective reactions. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic cycles and determine the energetic barriers for the formation of different stereoisomers.

For the asymmetric alkylation of a ketone enolate, computational models can help to:

Elucidate Reaction Mechanisms: By modeling the interaction between the enolate, the electrophile, and the chiral catalyst, researchers can gain insights into the operative reaction mechanism. wiley-vch.de

Predict Enantioselectivity: The energy difference between the transition states leading to the R and S enantiomers can be calculated to predict the enantiomeric excess (ee) of a reaction.

Optimize Catalyst Design: Computational screening of different chiral ligands can help identify promising candidates for achieving high stereoselectivity, thus guiding experimental efforts.

In the context of palladium-catalyzed asymmetric allylic alkylation, computational studies have been used to investigate the possible transition states and to rationalize the observed stereochemical outcomes. wiley-vch.de Similar computational approaches could be applied to model the enantioselective synthesis of this compound and to design effective catalytic systems for its preparation.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 3 Methylheptan 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other properties. For a molecule like 3-Ethyl-3-methylheptan-2-one, DFT can provide fundamental insights into its stability and reactivity.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Further analysis can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. For this compound, the MEP map would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, marking sites for potential nucleophilic interaction.

Illustrative Data: Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (carbonyl) | 1.52 Å |

| Bond Angle | C-C-O | 121.5° |

| Dihedral Angle | O=C-C-C | 178.2° |

Illustrative Data: Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap | 8.00 |

Transition State Characterization and Reaction Pathway Elucidation

DFT is also instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as enolate formation or nucleophilic addition to the carbonyl group, DFT can be used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides insight into the mechanism of the reaction, showing which bonds are breaking and forming. For instance, in the keto-enol tautomerism of this compound, DFT calculations could elucidate the structure of the four-membered ring transition state involved in the internal proton transfer. orientjchem.org

Illustrative Data: Energy Profile for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.5 |

| Products | -10.2 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape (conformation).

For a flexible molecule like this compound, with its rotatable single bonds, numerous conformations are possible. MD simulations can explore the conformational landscape, identifying the most stable and frequently occurring conformers. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The results of an MD simulation can be analyzed to determine the relative populations of different conformers and the energy barriers for interconversion between them.

Kinetic Modeling and Thermodynamic Analysis

Building upon the energetic data from DFT calculations, kinetic and thermodynamic models can be constructed to predict the macroscopic behavior of reaction systems involving this compound.

Determination of Reaction Rate Constants and Activation Energies

Using Transition State Theory (TST), the activation energies calculated with DFT can be used to determine theoretical reaction rate constants. These constants quantify the speed of a chemical reaction. Kinetic models for complex reaction networks, such as those occurring in combustion or atmospheric chemistry, rely on accurate rate constants for each elementary step. ugent.be For example, the rate constants for hydrogen abstraction from different carbon atoms in this compound by radicals like OH could be calculated to predict its degradation pathways in the atmosphere.

Illustrative Data: Calculated Arrhenius Parameters for a Hypothetical Unimolecular Reaction This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 35.2 kcal/mol |

| Pre-exponential Factor (A) | 1.5 x 1013 s-1 |

Thermodynamic Equilibrium Calculations of Reaction Networks

Thermodynamic analysis focuses on the relative stabilities of reactants and products and the position of chemical equilibrium. By calculating the standard Gibbs free energy of formation (ΔG°f) for all species in a reaction network, the equilibrium constant (Keq) for each reaction can be determined. This allows for the prediction of the product distribution when the system reaches thermodynamic equilibrium. For a reaction involving this compound, these calculations would indicate whether the formation of products is favored under standard conditions. arxiv.org

Illustrative Data: Thermodynamic Properties for a Hypothetical Isomerization Reaction at 298.15 K This table presents hypothetical data for illustrative purposes.

| Property | Reactant (this compound) | Product |

|---|---|---|

| ΔH°f (kcal/mol) | -85.3 | -88.1 |

| ΔS° (cal/mol·K) | 115.2 | 114.5 |

| ΔG°f (kcal/mol) | -25.7 | -27.9 |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies provide profound insights into the reaction mechanisms of carbonyl compounds, including this compound. While specific computational studies on this compound are not extensively documented in the literature, a wealth of theoretical investigations into the reaction mechanisms of analogous ketones allows for a detailed understanding of its probable reactivity. These studies, predominantly employing Density Functional Theory (DFT), offer a molecular-level picture of transition states, reaction pathways, and the factors governing selectivity.

A significant area of investigation for ketones is their behavior in nucleophilic addition reactions. Quantum chemical calculations have been instrumental in elucidating the stereoselectivity of such reactions. For instance, theoretical studies on the allylation of ketones have identified the relevant transition states and their energies, which are crucial for predicting the stereochemical outcome. These calculations often reveal that the conformational processes of intermediates can significantly impact the stereoselectivity of the process. nih.gov The energy differences between competing transition state pathways, often just a few kcal/mol, determine the final product distribution.

Another well-studied reaction mechanism for ketones is the Norrish Type II reaction, a photochemical intramolecular abstraction of a γ-hydrogen by the carbonyl group. scholarsresearchlibrary.com Computational studies on aliphatic ketones, such as 2-pentanone, have detailed the mechanism proceeding through a six-membered cyclic transition state to form an enol and an alkene. scholarsresearchlibrary.com These theoretical investigations, often carried out at levels of theory like B3LYP/6-31+g(d), provide calculated kinetic and thermodynamic parameters that are in reasonable agreement with experimental values. scholarsresearchlibrary.com For this compound, a similar pathway involving the abstraction of a hydrogen atom from the γ-carbon of the heptyl chain by the carbonyl oxygen would be anticipated.

The table below summarizes representative computational data for reaction mechanisms analogous to those that this compound could undergo, based on studies of similar ketones.

| Reaction Type | Model Compound | Computational Method | Key Findings | Activation Energy (ΔG‡, kcal/mol) |

| Norrish Type II | 2-Pentanone | B3LYP/6-31+g(d) | Proceeded via a six-membered cyclic transition state. scholarsresearchlibrary.com | ~35-40 |

| Enzymatic Reduction | 3-Oxacyclopentanone | Quantum Mechanics (QM) | Transition states for hydride transfer were calculated. pnas.org | ~13-15 |

| Stereoselective Allylation | Butanone | B3LYP/6-31+G(d) | Solvent effects were found to be critical in determining stereochemical inversion. researchgate.net | Not Specified |

| Thionation | Acetone | DFT | A two-step mechanism involving concerted cycloaddition and rate-limiting cycloreversion. acs.org | ~20-25 (for cycloreversion) |

Enzymatic reactions of ketones, such as reductions catalyzed by ketoreductases, have also been a focus of quantum chemical studies. These investigations explore the origins of chemoselectivity and stereoselectivity. acs.orgacs.org Molecular dynamics (MD) simulations and quantum chemical calculations are used to probe the interactions between the ketone substrate and the enzyme's active site. pnas.orgacs.org These studies have revealed that specific amino acid residues play a key role in stabilizing the transition state for hydride transfer from a cofactor like NADPH, thereby dictating the stereochemical outcome of the reduction. acs.orgacs.org Such computational approaches have successfully rationalized the observed enantiomeric ratios in the reduction of various ketones. pnas.org

Furthermore, quantum chemical methods have been applied to understand the mechanism of reactions like the thionation of carbonyl compounds using Lawesson's reagent. acs.org These studies have shown that for ketones like acetone, the reaction proceeds through a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a rate-limiting cycloreversion to yield the thioketone. acs.org The electronic and steric effects of the substituents on the carbonyl group play a significant role in the energetics of these steps. acs.org

Environmental Chemistry and Atmospheric Fate of 3 Ethyl 3 Methylheptan 2 One

Classification as a Volatile Organic Compound (VOC)

3-Ethyl-3-methylheptan-2-one is classified as a volatile organic compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate or sublimate from the liquid or solid form and enter the surrounding air epa.gov. This high volatility is a key characteristic that governs the environmental distribution of these compounds usgs.govresearchgate.net.

Sources of VOCs can be both natural and anthropogenic. Natural sources include emissions from plants and forest fires, while anthropogenic sources are diverse, ranging from industrial processes and vehicle emissions to the use of consumer products like paints and cleaning supplies nih.govinspenet.com.

Atmospheric Interactions and Photochemical Degradation Pathways

Once released into the atmosphere, this compound, like other VOCs, is subject to various transformation and removal processes. The primary degradation pathway for most VOCs in the troposphere is through photochemical reactions, particularly with the hydroxyl radical (•OH) researchgate.netnih.gov.

The presence of a carbonyl group in ketones makes them susceptible to photolysis (degradation by sunlight) and attack by atmospheric oxidants. The reaction with hydroxyl radicals is typically the most significant atmospheric sink for ketones mdpi.com. This reaction initiates a complex series of further reactions that break down the original molecule into smaller, often oxygenated, products researchgate.net.

The general mechanism for the atmospheric degradation of a ketone like this compound by •OH radicals involves the abstraction of a hydrogen atom from the carbon backbone. The resulting alkyl radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions, leading to the formation of a variety of products, including smaller aldehydes, ketones, and carboxylic acids. Ultimately, these reactions contribute to the formation of carbon dioxide, water, and other inorganic compounds nih.gov.

The rate of these degradation reactions determines the atmospheric lifetime of the compound. While the specific rate constant for the reaction of this compound with •OH is not documented, it is expected to be on the order of hours to days, similar to other aliphatic ketones of comparable size mdpi.comnih.gov. This relatively short atmospheric lifetime suggests that the compound is unlikely to persist in the atmosphere for extended periods.

These photochemical reactions can also contribute to the formation of secondary air pollutants, such as ground-level ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate mdpi.comnih.gov.

Environmental Persistence and Transport Mechanisms

The environmental persistence of this compound is largely determined by its susceptibility to degradation processes in various environmental compartments. As discussed, its atmospheric lifetime is expected to be relatively short due to rapid photochemical degradation.

In aquatic environments, the fate of this compound is governed by a combination of physical, chemical, and biological processes. These include volatilization to the atmosphere, sorption to sediment and suspended particles, and microbial degradation usgs.govresearchgate.net. Due to its likely low water solubility and high volatility, a significant portion of this compound that enters a body of water would be expected to partition into the atmosphere.

In soil, the transport and persistence of VOCs like this compound are influenced by factors such as soil type, organic matter content, moisture, and temperature mdpi.com. The compound can move through soil via diffusion in the gas phase and advection with soil water mdpi.com. Its persistence in soil will depend on the rate of volatilization from the soil surface and the potential for microbial degradation.

The table below summarizes the key processes affecting the environmental fate of volatile ketones.

| Environmental Compartment | Dominant Processes | Expected Persistence |

| Atmosphere | Photochemical degradation (reaction with •OH radicals), Photolysis | Low (hours to days) |

| Water | Volatilization, Microbial degradation, Sorption | Low to Moderate |

| Soil | Volatilization, Microbial degradation, Sorption | Low to Moderate |

Biotransformation Pathways in Environmental Systems

Biotransformation, or the breakdown of chemical compounds by living organisms, is a crucial process in the environmental fate of many organic pollutants. In the case of this compound, microbial degradation is expected to be a significant removal mechanism in soil and aquatic environments mdpi.com.

Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes that can break down complex organic molecules. The biotransformation of ketones can proceed through several pathways. One common pathway involves the reduction of the ketone group to a secondary alcohol, which can then be further metabolized. Another potential pathway is oxidation, which can lead to the cleavage of the carbon chain researchgate.net.

For branched-chain ketones like this compound, the steric hindrance from the ethyl and methyl groups at the alpha-position to the carbonyl may influence the rate and pathway of microbial degradation. Some microorganisms have been shown to degrade branched-chain alkanes and related compounds through subterminal oxidation, which could be a potential pathway for this ketone as well mdpi.com.

The efficiency of biotransformation is dependent on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, pH, and the concentration of the compound itself.

Analytical Detection Methods in Environmental Samples

The detection and quantification of this compound in environmental samples such as air, water, and soil require sensitive and specific analytical methods. Given its classification as a VOC, the most common and effective techniques involve gas chromatography (GC) coupled with a mass spectrometer (MS) thermofisher.comnih.gov.

For air samples, collection methods often involve drawing a known volume of air through a sorbent tube to trap the VOCs. The trapped compounds are then thermally desorbed into the GC-MS system for analysis nih.govnih.gov. Canister sampling is another method used for collecting air samples containing VOCs mdpi.com.

In water samples, purge-and-trap concentration is a widely used technique for extracting VOCs. An inert gas is bubbled through the water sample, and the volatilized compounds are trapped on a sorbent material before being introduced into the GC-MS thermofisher.com. For soil samples, methods like headspace analysis or solvent extraction can be employed to isolate the VOCs prior to GC-MS analysis.

To enhance the detection of ketones, derivatization techniques can be used. These methods involve reacting the carbonyl group with a specific reagent to form a more easily detectable derivative rsc.org. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes and ketones, and the resulting oximes can be readily analyzed by GC-MS .

The table below outlines common analytical techniques for VOCs, including ketones.

| Analytical Technique | Sample Type | Principle |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio. researchgate.netazom.com |

| Thermal Desorption (TD) | Air | Concentrates VOCs from air samples on a sorbent trap, which is then heated to release the compounds into the GC-MS. researchgate.net |

| Purge and Trap | Water | Removes VOCs from a water sample by bubbling with an inert gas and trapping them on a sorbent. thermofisher.com |

| Headspace Analysis | Water, Soil | Analyzes the vapor phase in equilibrium with a liquid or solid sample in a sealed vial. |

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Air | A form of direct injection mass spectrometry used for real-time monitoring of VOCs in the air. nih.govazom.com |

Comparative Chemical Studies with Analogous Compounds

Structural Isomers and Homologs (e.g., 3-Ethyl-3-methylheptane, 3-Methylheptane, 3-Ethyl-2-methylheptane)

The chemical behavior of 3-Ethyl-3-methylheptan-2-one is best understood through comparison with its structural analogs, which include its corresponding alkane, 3-Ethyl-3-methylheptane, as well as other branched alkanes like 3-Methylheptane and 3-Ethyl-2-methylheptane. 3-Ethyl-3-methylheptane shares the same carbon skeleton but lacks the carbonyl functional group, making it a direct counterpart for studying the influence of the ketone group. nist.govnih.gov 3-Methylheptane is a simpler structural isomer of octane, offering a baseline for the properties of a less-branched heptane (B126788) chain. wikipedia.orgsolubilityofthings.com 3-Ethyl-2-methylheptane is an isomer of 3-Ethyl-3-methylheptane, differing in the placement of the alkyl substituents, which allows for an examination of how substituent positioning affects molecular properties. nih.govnist.govnist.gov

The primary structural difference is the presence of a polar carbonyl group (C=O) in this compound, which is absent in the alkanes. This single functional group dramatically alters the molecule's physical and chemical properties. The alkanes consist solely of nonpolar carbon-carbon and carbon-hydrogen single bonds. solubilityofthings.comevitachem.com This distinction leads to significant differences in boiling points, solubility, and reactivity, as detailed in the comparative data below.

| Property | This compound | 3-Ethyl-3-methylheptane | 3-Methylheptane | 3-Ethyl-2-methylheptane |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₂₀O nih.gov | C₁₀H₂₂ nist.gov | C₈H₁₈ chemicalbook.com | C₁₀H₂₂ nih.gov |

| Molecular Weight (g/mol) | 156.27 nih.gov | 142.28 nist.gov | 114.23 chemicalbook.com | 142.28 nih.gov |

| Key Functional Group | Ketone (Carbonyl) | Alkane | Alkane | Alkane |

| Boiling Point (°C) | Data not available | ~164 evitachem.com | 118-120 wikipedia.org | ~161.9 echemi.com |

| Density (g/mL) | Data not available | ~0.75 at 20°C evitachem.com | 0.705 at 25°C chemicalbook.com | ~0.732 echemi.com |

Influence of Alkyl Branching on Chemical Behavior

The specific arrangement of alkyl groups in this compound and its analogs has a pronounced effect on their chemical behavior, primarily through steric and electronic effects.

Steric Hindrance: In this compound, the carbonyl group is flanked by a methyl group on one side and a sterically hindered tertiary carbon (the 3-position) on the other. This tertiary carbon is substituted with both an ethyl and a methyl group. This branching creates significant steric bulk around the electrophilic carbonyl carbon, which can hinder the approach of nucleophiles compared to less-branched ketones. libretexts.org Similarly, for the alkane analog 3-Ethyl-3-methylheptane, the tertiary carbon at the 3-position is also sterically crowded, which can influence the rate and regioselectivity of free-radical reactions.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. quora.com In this compound, the two alkyl groups attached to the carbonyl carbon increase the electron density at this carbon, slightly reducing its partial positive charge. This makes it less electrophilic and therefore less reactive towards nucleophiles compared to aldehydes or less-substituted ketones. libretexts.org Ketones with more branched alkyl groups are generally less reactive in certain condensation reactions. acs.org

Physical Properties: Branching disrupts the regular packing of molecules, which generally leads to lower melting points compared to their straight-chain isomers. It also tends to lower boiling points compared to less-branched isomers of the same molecular weight because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. solubilityofthings.comevitachem.com

Related Precursors and Metabolites in Synthetic and Biogenic Pathways (e.g., 3-Ethyl-3-methylheptan-2-ol)

In synthetic chemistry, this compound is directly related to its corresponding secondary alcohol, 3-Ethyl-3-methylheptan-2-ol. nih.gov This relationship is a classic example of an oxidation-reduction pair in organic chemistry.

Synthesis from Precursor: this compound can be synthesized by the oxidation of the precursor alcohol, 3-Ethyl-3-methylheptan-2-ol. This transformation involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the carbon bearing the hydroxyl group) using a suitable oxidizing agent.

Reduction to Metabolite/Product: Conversely, the reduction of this compound yields 3-Ethyl-3-methylheptan-2-ol. msu.edu This reaction involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu In biological systems, such reduction reactions are often catalyzed by enzymes. If this ketone were to be metabolized, its reduction to the corresponding alcohol would be a plausible biotransformation pathway.

The synthesis of the parent alkane, 3-Ethyl-3-methylheptane, can be achieved through different routes, such as the alkylation of smaller hydrocarbons or via reactions involving organometallic reagents. evitachem.comchemicalbook.com The Wolff-Kishner reduction provides a method for converting ketones directly into their corresponding alkanes, offering a synthetic link from this compound to 3-Ethyl-3-methylheptane. libretexts.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-Ethyl-3-methylheptan-2-one, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify structural features. For example, the ketone carbonyl (C=O) typically appears at ~210–220 ppm in C NMR, while branching signals (e.g., ethyl and methyl groups) can be resolved in H NMR .

- Infrared Spectroscopy (IR) : Confirm the ketone functional group via the C=O stretch (~1700–1750 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and fragmentation patterns. Reference libraries (e.g., NIST) can help identify characteristic ions like m/z 58 (base peak for ketones).

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities. Ensure consistency with IUPAC naming conventions .

Q. How can researchers synthesize this compound with high purity, and what purification techniques are optimal?

- Methodological Answer :

- Synthesis Route : Employ a Claisen-Schmidt condensation or alkylation of a precursor ketone (e.g., reacting 3-methylheptan-2-one with ethyl halides under basic conditions).

- Purification :

- Distillation : Use fractional distillation to isolate the product, leveraging differences in boiling points (predicted ~180–200°C based on analogous structures) .

- Column Chromatography : Apply silica gel chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to remove polar impurities.

- Purity Validation : Confirm via GC-MS (>95% purity) and ensure absence of residual solvents through H NMR .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or GC-MS) be systematically resolved during structural elucidation?

- Methodological Answer :

- Hypothesis Testing : If a peak contradicts expected signals, consider:

- Byproduct Formation : Analyze reaction conditions (e.g., side reactions like over-alkylation) using LC-MS to detect minor components .

- Stereochemical Effects : Use 2D NMR (COSY, HSQC) to differentiate diastereomers or conformational isomers .

- Cross-Validation : Compare data with computational predictions (DFT for NMR chemical shifts) or literature analogs (e.g., 3-Methyl-2-pentanone in ECHA databases) .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets from replicate experiments .

Q. What experimental design principles should guide studies on the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte cultures to study Phase I/II metabolism. Monitor metabolites via HPLC-MS/MS with isotopically labeled standards (e.g., C-labeled ketone) .

- Enzyme Inhibition Assays : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4) to identify metabolic pathways. Employ Michaelis-Menten kinetics to quantify enzyme affinity () and turnover () .

- Data Integration : Map metabolic intermediates to known pathways (e.g., β-oxidation for branched alkanes) using bioinformatics tools like KEGG or MetaCyc .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis while maintaining cost-efficiency?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify interactions between parameters .

- Green Chemistry Metrics : Calculate atom economy and E-factor to evaluate sustainability. Solvent-free or microwave-assisted reactions may reduce waste .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.